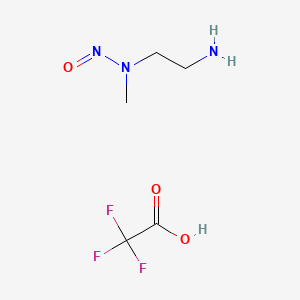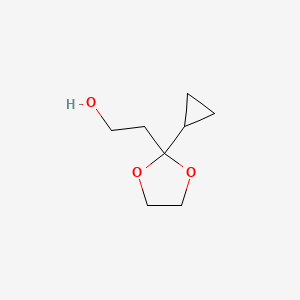
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethan-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylcarbinol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反応の分析
Types of Reactions
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Cyclopropyl-dioxolane-carboxylic acid
Reduction: Cyclopropyl-dioxolane-ethane
Substitution: Cyclopropyl-dioxolane-ethyl halide or amine
科学的研究の応用
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group and dioxolane ring contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 1,3-Dioxolan-2-one
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
Uniqueness
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to the presence of both a cyclopropyl group and a dioxolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H14O3/c9-4-3-8(7-1-2-7)10-5-6-11-8/h7,9H,1-6H2 |
InChIキー |
GXJAFDCPQVOBBV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(OCCO2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
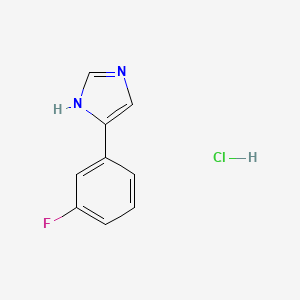
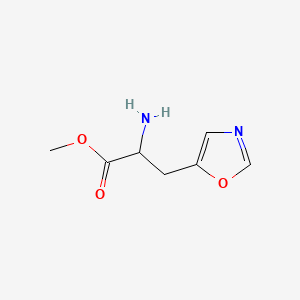
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
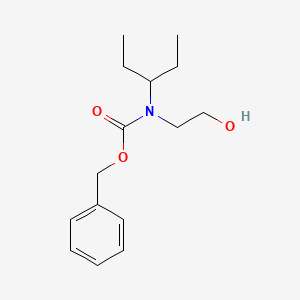

![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
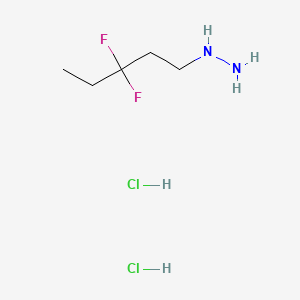
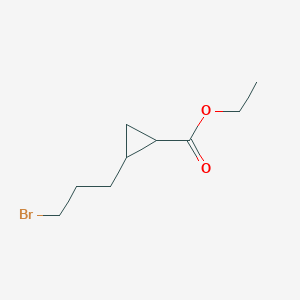
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

